N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-fluorophenyl group and two methyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole ring at the 2 and 4 positions. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its therapeutic potential and mechanism of action.
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine
- N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrobromide
- N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;acetate
Uniqueness
N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C12H15ClFN3 |
---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-7-15-16(2)12(9)14-8-10-3-5-11(13)6-4-10;/h3-7,14H,8H2,1-2H3;1H |
InChI Key |
CZGOELGFPIITNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.